molecular formula C7H11NS B11762693 (2S)-1-(thiophen-2-yl)propan-2-amine

(2S)-1-(thiophen-2-yl)propan-2-amine

Katalognummer: B11762693
Molekulargewicht: 141.24 g/mol
InChI-Schlüssel: NYVQQTOGYLBBDQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(Thiophen-2-yl)propan-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a propan-2-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thiophene with appropriate reagents to introduce the propan-2-amine group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with thiophene-2-carboxaldehyde, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(thiophen-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(thiophen-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-(Thiophen-2-yl)ethan-2-amine: Similar structure but with an ethan-2-amine moiety.

    (2S)-1-(Furan-2-yl)propan-2-amine: Contains a furan ring instead of a thiophene ring.

    (2S)-1-(Pyridin-2-yl)propan-2-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(2S)-1-(thiophen-2-yl)propan-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H11NS

Molekulargewicht

141.24 g/mol

IUPAC-Name

(2S)-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1

InChI-Schlüssel

NYVQQTOGYLBBDQ-LURJTMIESA-N

Isomerische SMILES

C[C@@H](CC1=CC=CS1)N

Kanonische SMILES

CC(CC1=CC=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.